molecular formula C11H9N5OS2 B7760305 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one

Cat. No.: B7760305
M. Wt: 291.4 g/mol
InChI Key: KYSQOFXNMGAZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one is a heterocyclic compound that contains both a quinazolinone and a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-13-7-4-2-1-3-6(7)9(17)14-8/h1-4H,5H2,(H2,12,15)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQOFXNMGAZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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